N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
This compound is a structurally complex molecule featuring:
- Furan-2-yl group: A five-membered oxygen-containing heterocycle contributing to electronic modulation and metabolic interactions.
- 4-(4-Methoxyphenyl)piperazine: A piperazine ring substituted with a methoxyphenyl group, a motif common in CNS-targeting agents (e.g., antipsychotics, antidepressants) due to serotonin/dopamine receptor affinity .
- Ethanediamide (oxalamide) linker: A flexible spacer that connects the piperazine-furan moiety to the pyrrolidinone-containing side chain.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O5/c1-35-21-9-7-20(8-10-21)29-14-16-30(17-15-29)22(23-5-3-18-36-23)19-28-26(34)25(33)27-11-4-13-31-12-2-6-24(31)32/h3,5,7-10,18,22H,2,4,6,11-17,19H2,1H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDQOHSXKBPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCN3CCCC3=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound that exhibits promising biological activities due to its unique structural components. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The compound features several key structural elements:
- Furan Ring : A five-membered heterocyclic ring that contributes to the compound's reactivity and biological properties.
- Piperazine Ring : Known for its interaction with various neurotransmitter receptors, particularly in psychopharmacology.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding affinity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety is known to interact with dopamine and serotonin receptors, potentially influencing mood and cognitive functions.
- Antioxidant Activity : Furan derivatives are recognized for their antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : The compound has shown potential against various pathogens, making it a candidate for further studies in antimicrobial therapy.
Anticancer Activity
Research indicates that derivatives of compounds containing furan and piperazine rings exhibit anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under study has not been extensively tested in clinical trials; however, its structural similarities to known anticancer agents suggest potential efficacy.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Given its structure, particularly the presence of the methoxyphenyl group and piperazine ring, the compound is hypothesized to have neuropharmacological effects. Research on related compounds has shown promise in treating anxiety and depression by modulating serotonin receptor activity.
Case Studies
- Antitumor Efficacy : A study conducted on similar piperazine derivatives revealed that compounds with a furan moiety exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .
- Antimicrobial Testing : In vitro testing showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Neuropharmacological Studies : Animal models treated with related piperazine compounds demonstrated reduced anxiety-like behavior in open field tests, suggesting potential applications in treating anxiety disorders .
Data Tables
Scientific Research Applications
Synthesis of the Compound
The synthesis typically involves multi-step organic reactions, starting from intermediate compounds such as furan-2-carboxylic acid hydrazide and (4-methoxyphenyl)piperazine. The process includes:
- Preparation of Intermediates : Synthesis of key intermediates under controlled conditions.
- Condensation Reactions : Combining intermediates through condensation reactions to form the final product.
- Optimization : Using automated reactors and continuous flow systems for industrial production to ensure quality and yield .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide may act as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Inhibition of these enzymes can lead to reduced inflammation and pain .
Anticancer Potential
The compound's structure suggests potential anticancer properties, particularly through modulation of specific molecular targets involved in tumor growth and metastasis. Studies have shown that similar compounds exhibit significant activity against various cancer cell lines .
Neurological Applications
Given its piperazine moiety, the compound may have implications in treating neurological disorders. Research into piperazine derivatives has revealed their potential in addressing conditions such as depression and anxiety through modulation of neurotransmitter systems .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that a related compound significantly inhibited COX enzymes in vitro, suggesting a pathway for developing effective anti-inflammatory agents .
- Anticancer Research : Investigations into the effects of similar compounds on cancer cell lines have shown promising results in reducing cell viability and inducing apoptosis .
- Neurological Effects : Research on piperazine derivatives indicates their potential role in modulating serotonin receptors, which could lead to therapeutic applications in mood disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis with key analogues is summarized below:
Piperazine Substitutions
- 4-Methoxyphenyl vs. In contrast, the methylbenzoyl group introduces lipophilicity, favoring dopamine D₂ receptor interactions but reducing solubility.
- 4-Fluorophenyl () : Fluorine’s electronegativity strengthens halogen bonds with receptors, improving binding affinity but possibly increasing off-target effects .
Heterocyclic Moieties
- Furan vs. Thiophene () : Furan’s oxygen atom engages in hydrogen bonding, while thiophene’s sulfur increases metabolic stability but may reduce polarity.
- Pyrrolidinone vs. Diethylaminoethyl (): The pyrrolidinone’s cyclic amide enhances solubility and hydrogen-bonding capacity compared to the diethylaminoethyl group, which may increase basicity and plasma protein binding .
Linker and Side Chain Modifications
- Ethanediamide Linker : Common across analogues, this spacer balances flexibility and rigidity, optimizing receptor engagement.
- Pyrrolidinone-Propyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
